molecular formula C21H14F4N4O5 B11502585 N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide

N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide

Cat. No.: B11502585
M. Wt: 478.4 g/mol
InChI Key: DRHJZUDLNQWXNR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide is a complex organic compound with a unique structure It contains multiple functional groups, including a fluorophenyl group, a trifluoromethyl group, and a methoxybenzamide group

Preparation Methods

The synthesis of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the attachment of the methoxybenzamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide (DMF) .

Chemical Reactions Analysis

N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl and fluorophenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide can be compared with other similar compounds, such as:

  • N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-2-yl]thio]acetamide
  • N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-2-yl]oxy]acetamide

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C21H14F4N4O5

Molecular Weight

478.4 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H14F4N4O5/c1-34-13-5-3-2-4-12(13)16(30)28-20(21(23,24)25)14-15(26-18(20)32)29(19(33)27-17(14)31)11-8-6-10(22)7-9-11/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

DRHJZUDLNQWXNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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